molecular formula C13H8F4O B6374578 3-Fluoro-4-(4-trifluoromethylphenyl)phenol CAS No. 1261823-77-1

3-Fluoro-4-(4-trifluoromethylphenyl)phenol

Cat. No.: B6374578
CAS No.: 1261823-77-1
M. Wt: 256.19 g/mol
InChI Key: IXKPJSYJABXRMZ-UHFFFAOYSA-N
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Description

3-Fluoro-4-(4-trifluoromethylphenyl)phenol is an organic compound belonging to the class of trifluoromethylbenzenes. These compounds are characterized by the presence of a benzene ring substituted with one or more trifluoromethyl groups.

Preparation Methods

The synthesis of 3-Fluoro-4-(4-trifluoromethylphenyl)phenol typically involves the trifluoromethylation of aromatic compounds. One common method is the radical trifluoromethylation of carbon-centered radical intermediates. This process can be carried out using various reagents and catalysts, such as trifluoromethyl iodide and copper catalysts, under specific reaction conditions . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

3-Fluoro-4-(4-trifluoromethylphenyl)phenol undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine or trifluoromethyl groups are replaced by other substituents.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-Fluoro-4-(4-trifluoromethylphenyl)phenol involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl and fluoro groups enhance the compound’s binding affinity and selectivity, leading to potent biological effects. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

3-Fluoro-4-(4-trifluoromethylphenyl)phenol can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical reactivity and biological activity, making it a valuable compound in various scientific and industrial applications.

Properties

IUPAC Name

3-fluoro-4-[4-(trifluoromethyl)phenyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F4O/c14-12-7-10(18)5-6-11(12)8-1-3-9(4-2-8)13(15,16)17/h1-7,18H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXKPJSYJABXRMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(C=C(C=C2)O)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90684434
Record name 2-Fluoro-4'-(trifluoromethyl)[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90684434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261823-77-1
Record name 2-Fluoro-4'-(trifluoromethyl)[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90684434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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